2,4-dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid
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Overview
Description
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of two oxo groups and a carboxylic acid group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine or an amino acid derivative, with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as esters or amides .
Scientific Research Applications
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester: This compound has a similar spiro structure but with a tert-butyl ester group instead of a carboxylic acid group.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This derivative has additional amino and fluorophenoxy groups, which may impart different biological activities.
Uniqueness
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid is unique due to its specific spiro structure and the presence of both oxo and carboxylic acid groups. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
26629-10-7 |
---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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